molecular formula C14H10ClNO4S2 B11105819 N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B11105819
M. Wt: 355.8 g/mol
InChI Key: GPWLHSOBRKSHBX-UHFFFAOYSA-N
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Description

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzoxathiol ring and a sulfonamide group

Preparation Methods

The synthesis of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 7-chloro-2-oxo-1,3-benzoxathiol with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The benzoxathiol ring may also play a role in binding to biological targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide can be compared with other similar compounds such as:

    N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)naphthalene-2-sulfonamide: This compound has a naphthalene ring instead of a benzene ring, which may affect its chemical properties and biological activities.

    N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methyl-5-nitrobenzenesulfonamide:

    N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-2-methylbenzenesulfonamide: This compound lacks the methyl group on the benzene ring, which may influence its chemical behavior and interactions.

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C14H10ClNO4S2

Molecular Weight

355.8 g/mol

IUPAC Name

N-(7-chloro-2-oxo-1,3-benzoxathiol-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H10ClNO4S2/c1-8-2-4-10(5-3-8)22(18,19)16-9-6-11(15)13-12(7-9)21-14(17)20-13/h2-7,16H,1H3

InChI Key

GPWLHSOBRKSHBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=O)S3

Origin of Product

United States

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